N-(3-methylpyridin-2-yl)pivalamide
Overview
Description
N-(3-methylpyridin-2-yl)pivalamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Pharmacokinetics and Metabolism Studies
A novel ALK5 inhibitor, closely related to N-(3-methylpyridin-2-yl)pivalamide, was studied for its pharmacokinetics and metabolism. This compound showed promise as an oral anti-fibrotic drug, with significant bioavailability and distribution into vital organs like liver, kidneys, and lungs in animal models (Kim et al., 2008).
2. Synthesis Methods
Research on the synthesis of complex molecular structures involving this compound derivatives has been conducted. This includes the synthesis of trisubstituted naphthyridines, highlighting the versatility of this compound in chemical synthesis (Kobayashi et al., 2010).
3. Potential in Cystic Fibrosis Treatment
A derivative of this compound showed potential in correcting defective cellular processing of the cystic fibrosis protein, indicating its potential application in cystic fibrosis therapy (Yu et al., 2008).
4. Antibacterial Applications
Studies have shown that certain derivatives of this compound exhibit antibacterial properties. This includes the synthesis and evaluation of these compounds against various bacteria, demonstrating their potential in antibacterial applications (Al-Romaizan, 2019).
5. Structural Studies and Molecular Conformation
Research on the molecular structure of this compound derivatives has been conducted to understand their conformation and stability. This involves studying the intra- and inter-molecular interactions, which are crucial for their potential applications (Atalay et al., 2016).
6. Use in Cobalt(II) Complex Synthesis
There has been research on synthesizing cobalt(II) complexes using tripodal polypyridine ligands bearing pivalamide groups. These studies are essential for understanding the coordination chemistry and potential applications in various fields like catalysis and material science (Matsumoto et al., 2012).
Properties
IUPAC Name |
2,2-dimethyl-N-(3-methylpyridin-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-5-7-12-9(8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCUAOCZXRLXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363173 | |
Record name | 2,2-Dimethyl-N-(3-methylpyridin-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-66-7 | |
Record name | 2,2-Dimethyl-N-(3-methylpyridin-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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